1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline

fluoroquinolone prodrug antibacterial efficacy metabolic activation

1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline (CAS 110719-57-8) is a synthetic 3‑formyl‑substituted fluoroquinolone derivative in which the classical 3‑carboxylic acid of ciprofloxacin is replaced by a formyl (–CHO) group. The compound retains the biologically critical N1‑cyclopropyl, C6‑fluoro, and C7‑piperazinyl motifs of the first‑line antibacterial ciprofloxacin and is catalogued as a distinct chemical entity in MeSH with the supplementary concept C054520.

Molecular Formula C17H18FN3O2
Molecular Weight 315.34 g/mol
CAS No. 110719-57-8
Cat. No. B035156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline
CAS110719-57-8
Synonyms1-CFFOPQ
1-cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline
Molecular FormulaC17H18FN3O2
Molecular Weight315.34 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C=O
InChIInChI=1S/C17H18FN3O2/c18-14-7-13-15(8-16(14)20-5-3-19-4-6-20)21(12-1-2-12)9-11(10-22)17(13)23/h7-10,12,19H,1-6H2
InChIKeyVONPFCWZOZLFSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline (CAS 110719-57-8) – Core Identity and Structural Context for Procurement


1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline (CAS 110719-57-8) is a synthetic 3‑formyl‑substituted fluoroquinolone derivative in which the classical 3‑carboxylic acid of ciprofloxacin is replaced by a formyl (–CHO) group [1]. The compound retains the biologically critical N1‑cyclopropyl, C6‑fluoro, and C7‑piperazinyl motifs of the first‑line antibacterial ciprofloxacin and is catalogued as a distinct chemical entity in MeSH with the supplementary concept C054520 [2]. Its molecular formula is C₁₇H₁₈FN₃O₂ (MW 315.34 g mol⁻¹), and the compound is commercially available at ≥97 % purity from specialty chemical suppliers . This specific 3‑formyl architecture is not a minor synthetic curiosity; it fundamentally alters the molecule’s reactivity, metabolic fate, and biological readout relative to the ubiquitous 3‑carboxyl fluoroquinolones, directly impacting its utility in medicinal chemistry, analytical reference work, and targeted‑delivery research [1].

Why 3‑Carboxyl Fluoroquinolones Cannot Substitute for 1‑Cyclopropyl‑6‑fluoro‑3‑formyl‑1,4‑dihydro‑4‑oxo‑7‑piperazinylquinoline in Research and Synthesis


In‑class fluoroquinolones such as ciprofloxacin, norfloxacin, and pefloxacin are not interchangeable with this 3‑formyl derivative because the aldehyde function profoundly re‑programs the molecule’s biological and chemical behaviour. While the standard 3‑carboxyl group is ionised at physiological pH and recognised by bacterial DNA‑gyrase, the neutral 3‑formyl substituent eliminates the anionic charge, alters intra‑molecular hydrogen‑bonding, and re‑routes the metabolic pathway from direct excretion to enzymatic oxidation to the active 3‑carboxyl form [1]. Consequently, a laboratory that simply substitutes ciprofloxacin for the 3‑formyl compound will obtain entirely different in‑vitro potency, in‑vivo pharmacokinetics, and chemical derivatisation options—exactly the dimensions that the quantitative evidence below addresses [1].

Quantitative Evidence Differentiating 1‑Cyclopropyl‑6‑fluoro‑3‑formyl‑1,4‑dihydro‑4‑oxo‑7‑piperazinylquinoline from Closest Analogs


In‑Vivo to In‑Vitro Activity Reversal Relative to Ciprofloxacin: Prodrug‑Based Efficacy Switch

The 3‑formyl derivative (8b, the target compound) and its 3‑carboxyl parent ciprofloxacin (1b) were directly compared in a head‑to‑head study [1]. In vitro, 8b displayed lower antibacterial activity than ciprofloxacin against the tested Gram‑positive and Gram‑negative strains. In striking contrast, when the same compounds were administered orally to mice, 8b showed higher in‑vivo efficacy than ciprofloxacin. This inversion is attributed to rapid metabolic oxidation of the 3‑formyl group to the 3‑carboxyl species, effectively making 8b a prodrug of ciprofloxacin [1].

fluoroquinolone prodrug antibacterial efficacy metabolic activation

Pharmacokinetic Advantage Demonstrated for the 3‑Formyl Quinolone Class: 2‑Fold Higher Serum Exposure

In the same comparative study, the 3‑formyl derivative of norfloxacin (8a, the direct N1‑ethyl analog of the target compound) produced a 2‑fold higher serum level in mice than an equimolar oral dose of norfloxacin (1a) [1]. The authors attributed this increase to enhanced absorption or reduced first‑pass metabolism afforded by the neutral 3‑formyl group, with subsequent metabolic conversion yielding sustained levels of the active 3‑carboxyl drug [1]. Although the numerical fold‑change is reported only for the norfloxacin analog, the identical metabolic activation pathway was demonstrated for all three pairs (8a‑c → 1a‑c), supporting a class‑level expectation of improved oral exposure for the target compound relative to ciprofloxacin [1].

oral bioavailability serum concentration prodrug pharmacokinetics

Unique Aldehyde Handle for Conjugation Chemistry Unavailable in 3‑Carboxyl Quinolones

The 3‑formyl group introduces a reactive aldehyde handle that is absent in ciprofloxacin and all other 3‑carboxyl fluoroquinolones. This aldehyde readily forms Schiff bases with primary amines, hydrazones with hydrazides, and oximes with hydroxylamines, enabling conjugation to fluorophores, affinity tags, polymers, or targeting ligands under mild conditions [1]. In contrast, the carboxylic acid of ciprofloxacin requires activation (e.g., EDC/NHS coupling) that can be incompatible with sensitive substrates or aqueous environments. Patents citing the Kondo work explicitly exploit this aldehyde functionality for the synthesis of N‑substituted derivatives and heterocyclic-fused quinolones [1].

quinolone derivatisation aldehyde reactivity fluorescent probe

Predicted LogP Differentiation from Ciprofloxacin: Implications for Passive Membrane Permeability

Computational prediction using the ACD/Labs Percepta platform gives this 3‑formyl compound a LogP of 0.37 . For comparison, the experimentally determined LogP of ciprofloxacin is approximately –1.1 to –0.3, depending on the method [1]. The shift from a negatively charged carboxylate to a neutral aldehyde increases the calculated LogP by roughly 1–1.5 log units, which is expected to enhance passive diffusion across lipid bilayers. This physicochemical distinction underpins the improved oral absorption and tissue distribution observed for 3‑formyl‑norfloxacin described above.

lipophilicity LogP blood-brain barrier penetration

High Purity Specification Ensuring Reproducibility in Sensitive Biological and Synthetic Workflows

The compound is supplied at a guaranteed minimum purity of 97 % (HPLC) by a commercial vendor . This specification is critical for two classes of experiments: (a) in‑vivo prodrug studies, where even minor impurities (e.g., residual ciprofloxacin from synthesis) could confound the measured pharmacokinetic advantage; and (b) conjugation reactions exploiting the aldehyde group, where unreactive contaminants would reduce coupling efficiency and yield.

purity specification research reproducibility analytical standard

Optimal Research and Industrial Deployment Scenarios for 1‑Cyclopropyl‑6‑fluoro‑3‑formyl‑1,4‑dihydro‑4‑oxo‑7‑piperazinylquinoline


In‑Vivo Prodrug Efficacy Studies in Murine Infection Models

The demonstrated in‑vivo superiority of 3‑formylquinolones over their 3‑carboxyl parents makes this compound the rational choice for bacterial infection studies where high oral bioavailability and sustained active‑drug levels are required. The prodrug is administered orally, undergoes rapid hepatic oxidation to ciprofloxacin, and achieves higher serum concentrations than an equivalent dose of ciprofloxacin itself [1]. Such studies are foundational for developing next‑generation fluoroquinolone prodrugs with improved pharmacokinetic profiles.

Synthesis of Fluorescent or Affinity‑Tagged Quinolone Probes

The free aldehyde group at C3 provides a unique chemical handle for one‑step conjugation to amino‑functionalised fluorophores (e.g., dansyl hydrazine), biotin hydrazide, or solid‑phase resins, enabling the preparation of imaging probes, pull‑down reagents for target identification, or immobilised quinolone affinity columns [2]. This application is precluded with ciprofloxacin unless additional synthetic steps are introduced.

Analytical Reference Standard for Ciprofloxacin Metabolite Identification

Because the 3‑formyl compound is the immediate metabolic precursor of ciprofloxacin [1], it serves as a critical reference standard in LC‑MS/MS methods designed to detect and quantify quinolone metabolites in biological matrices. Its availability at certified purity ensures accurate calibration for pharmacokinetic and environmental fate studies.

Structure‑Activity Relationship (SAR) Exploration of Quinolone C3‑Modifications

The compound is the key entry point for systematic SAR studies at the C3 position. By converting the aldehyde to amides, esters, heterocycles, or reduced alcohols, medicinal chemists can generate libraries of C3‑modified quinolones and directly compare their antibacterial activity, gyrase inhibition, and cytotoxicity against the well‑characterised 3‑carboxyl benchmark ciprofloxacin [1] [2].

Quote Request

Request a Quote for 1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.